molecular formula C20H23NO B13441248 N-Desmethylhydroxyterbinafine

N-Desmethylhydroxyterbinafine

Cat. No.: B13441248
M. Wt: 293.4 g/mol
InChI Key: CKGLMMKXUSSSAA-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethylhydroxy Terbinafine is a characterized metabolite of the antifungal drug Terbinafine . It is supplied as a high-purity reference standard compliant with regulatory guidelines for use in analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This compound serves a critical role in ensuring the quality, safety, and consistency of Terbinafine APIs and their related formulations. Furthermore, it is utilized in the process of Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies for respective drug formulations . The metabolism of Terbinafine in the body is complex, involving multiple cytochrome P450 enzymes, and leads to the formation of several metabolites, including N-Desmethylhydroxyterbinafine . Research into these metabolic pathways is vital for understanding the drug's pharmacokinetics and its potential for causing idiosyncratic liver toxicity . As a secondary standard, this product provides traceability against pharmacopeial standards (USP/EP) and is an essential tool for researchers in pharmaceutical analysis and toxicology . Intended Use: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-yn-1-ol

InChI

InChI=1S/C20H23NO/c1-20(2,16-22)13-6-3-7-14-21-15-18-11-8-10-17-9-4-5-12-19(17)18/h3-5,7-12,21-22H,14-16H2,1-2H3/b7-3+

InChI Key

CKGLMMKXUSSSAA-XVNBXDOJSA-N

Isomeric SMILES

CC(C)(CO)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)(CO)C#CC=CCNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Synthesis and Strategic Derivatization for Research Applications

Laboratory-Scale Synthetic Methodologies for N-Desmethylhydroxyterbinafine

The laboratory synthesis of this compound is a multi-step process that typically involves the synthesis of the N-desmethyl precursor followed by a stereoselective hydroxylation. The optimization of this synthetic pathway is critical for obtaining high-purity analytical standards required for metabolic and pharmacokinetic studies.

Precursor Compounds and Reaction Pathway Optimization for Analytical Standards

The synthesis of an analytical standard of this compound necessitates a carefully planned reaction sequence starting from readily available precursors. A plausible synthetic route commences with the N-demethylation of terbinafine (B446), followed by the introduction of a hydroxyl group at the allylic position.

Precursor Compounds:

A common precursor for the synthesis is N-desmethylterbinafine . This intermediate can be prepared from terbinafine through various N-demethylation methods. One established method involves the use of reagents like 1-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis, or through oxidative N-demethylation using specific cytochrome P450 isozymes in a bioreactor setup, which can offer higher selectivity and milder reaction conditions. researchgate.net

The subsequent step is the introduction of the hydroxyl group. This can be achieved through several methods, including allylic oxidation of N-desmethylterbinafine.

Reaction Pathway Optimization:

Optimization of the synthetic pathway focuses on maximizing the yield and purity of the final product while minimizing side reactions. Key optimization parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For the N-demethylation step, reaction conditions must be carefully controlled to prevent cleavage of other sensitive functional groups within the molecule. In the subsequent hydroxylation step, achieving regioselectivity to target the desired allylic carbon is a primary challenge. The use of selenium dioxide (SeO2) for allylic hydroxylation is a classic approach, though it can suffer from over-oxidation and the formation of byproducts. More modern methods involving transition-metal-catalyzed C-H oxidation may offer improved selectivity.

A proposed optimized pathway is outlined below:

StepReactionReagents and ConditionsKey Optimization Parameters
1N-Demethylation of Terbinafine1. 1-Chloroethyl chloroformate, Proton sponge, CH2Cl2, 0 °C to rt2. Methanol, refluxStoichiometry of reagents, reaction time, and purification method to isolate N-desmethylterbinafine.
2Allylic HydroxylationSelenium dioxide, dioxane/water, refluxControl of temperature to prevent over-oxidation, purification by column chromatography to separate diastereomers.

This table is interactive. Click on the headers to sort.

Stereoselective Synthesis of this compound Enantiomers

The hydroxyl group in this compound introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. The stereoselective synthesis of these individual enantiomers is essential for studying their differential interactions with biological targets.

A key strategy for achieving stereoselectivity is the use of asymmetric epoxidation of the double bond in a suitable precursor, followed by a regioselective ring-opening. The Sharpless asymmetric epoxidation is a powerful tool for this purpose, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide (t-BuOOH). wikipedia.org

Proposed Stereoselective Synthetic Route:

Synthesis of an enyne precursor: A suitable enyne precursor lacking the amine functionality is synthesized first.

Sharpless Asymmetric Epoxidation: The enyne precursor undergoes asymmetric epoxidation. The choice of (+)-DET or (-)-DET directs the epoxidation to one face of the double bond, leading to the formation of a specific epoxide enantiomer.

Regioselective Ring Opening: The resulting epoxide is then subjected to a regioselective ring-opening reaction at the less hindered carbon atom. This can be achieved using a variety of nucleophiles, followed by reduction to yield the desired allylic alcohol with a defined stereochemistry.

Introduction of the N-desmethyl-1-naphthalenemethylamino moiety: The final step involves the introduction of the side chain, for instance, via a Mitsunobu reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution with N-methyl-1-naphthalenemethanamine and subsequent demethylation.

Isotopic Labeling Strategies for Metabolic Tracing and Quantification

Isotopically labeled this compound is an invaluable tool for metabolic studies, allowing for the precise tracing and quantification of the metabolite in complex biological matrices. Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used.

Deuterium Labeling:

Deuterium atoms can be introduced at various positions in the molecule. A common strategy is to label the N-methyl group of terbinafine with deuterium (e.g., -N(CD₃)) before the N-demethylation and hydroxylation steps. This allows for the tracking of the metabolic fate of the N-methyl group. Alternatively, deuterium can be introduced into the naphthalene (B1677914) ring or the tert-butyl group of a precursor early in the synthesis. nih.govuni-saarland.de

Carbon-14 (B1195169) Labeling:

For more sensitive detection, particularly in excretion and mass balance studies, carbon-14 (¹⁴C) labeling is employed. A ¹⁴C label can be incorporated into the terbinafine backbone from a commercially available labeled precursor, such as [¹⁴C]naphthalene or a labeled fragment of the side chain. The synthesis would then proceed as for the unlabeled compound, carrying the radioactive label through to the final this compound product.

IsotopeLabeling PositionPrecursor ExampleApplication
Deuterium (D)N-methyl groupTerbinafine-d₃Metabolic fate of the methyl group
Deuterium (D)Naphthalene ringDeuterated 1-methylnaphthaleneMetabolite identification by mass spectrometry
Carbon-13 (¹³C)Side chain¹³C-labeled pivaldehydeQuantitative metabolic flux analysis
Carbon-14 (¹⁴C)Naphthalene ring[¹⁴C]NaphthaleneMass balance and excretion studies

This table is interactive. Click on the headers to sort.

Synthesis of Structurally Modified Analogs for Mechanistic Probing

The synthesis of structurally modified analogs of this compound can provide powerful tools for probing the interactions of this metabolite with its biological targets, primarily the metabolizing enzymes.

Design Principles for Enzyme Interaction Probes (e.g., Suicide Substrates, Affinity Labels)

Suicide Substrates (Mechanism-Based Inhibitors):

Suicide substrates are unreactive molecules that are converted into highly reactive species by the target enzyme itself, leading to the irreversible inactivation of the enzyme. For this compound, which is a product of cytochrome P450 (CYP) metabolism, a suicide substrate could be designed to be activated by a CYP enzyme. nih.govmdpi.com

Design Principle: Introduce a latent reactive group that becomes unmasked upon enzymatic oxidation. For example, replacing the tert-butyl group with a cyclopropyl (B3062369) group could, upon oxidation, lead to a reactive radical species that covalently binds to the enzyme's active site.

Affinity Labels:

Affinity labels are molecules that contain a reactive functional group and a structural motif that directs them to the active site of a specific enzyme. The label first binds reversibly to the active site and then reacts irreversibly with a nearby amino acid residue.

Design Principle: Incorporate a weakly electrophilic group, such as an α-haloketone or an epoxide, into the this compound scaffold. The core structure of the molecule would guide the analog to the active site of the metabolizing enzyme, where the electrophilic group can then form a covalent bond.

Advanced Synthetic Approaches to Novel Desmethylhydroxyterbinafine Derivatives

The synthesis of novel derivatives of this compound for mechanistic studies often requires advanced synthetic methodologies to introduce specific functionalities.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions, can be employed to modify the enyne side chain of a suitable precursor. google.com This allows for the introduction of various substituents that can act as probes or alter the electronic properties of the molecule. For instance, a terminal alkyne precursor could be coupled with a variety of aryl or vinyl halides to generate a library of analogs.

Click Chemistry:

For the development of probes for target identification, "clickable" analogs of this compound can be synthesized. This involves incorporating a terminal alkyne or an azide (B81097) group into the molecule. These functionalized analogs can then be used in bioorthogonal ligation reactions with reporter tags (e.g., fluorescent dyes, biotin) to visualize or isolate their binding partners in a biological system.

Elucidation of Biotransformation Pathways and Enzymatic Mechanisms of Formation

Primary Metabolic Pathways Leading to N-Desmethylhydroxyterbinafine

This compound is formed through two primary metabolic routes that involve sequential enzymatic reactions. These pathways are N-demethylation and hydroxylation, acting on different precursor molecules.

One of the primary pathways for the formation of this compound is the N-demethylation of its precursor, hydroxyterbinafine. nih.gov This reaction involves the removal of a methyl group from the nitrogen atom of hydroxyterbinafine. This metabolic step is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP1A2, CYP2C9, CYP2C8, and CYP2C19. nih.gov

Alternatively, this compound can be formed through the hydroxylation of another terbinafine (B446) metabolite, desmethylterbinafine. nih.gov This pathway introduces a hydroxyl group onto the desmethylterbinafine molecule.

The formation of this compound is the result of a sequence of biotransformation reactions starting from the parent drug, terbinafine. Terbinafine can first undergo N-demethylation to form desmethylterbinafine, which is then hydroxylated to yield this compound. nih.gov In a separate pathway, terbinafine can be initially hydroxylated to form hydroxyterbinafine. nih.gov Subsequently, this intermediate undergoes N-demethylation to produce this compound. nih.gov The biotransformation of terbinafine is complex, with at least seven different cytochrome P450 enzymes contributing to its metabolism. nih.gov

Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved in its Formation

The formation of this compound is mediated by a number of isoforms of the cytochrome P450 (CYP) enzyme system. These enzymes are primarily located in the liver and are responsible for the metabolism of a wide variety of compounds. nih.gov

Multiple CYP isoforms have been identified as catalysts in the formation of this compound. Specifically, CYP3A4 is a major contributor to all three of the possible N-dealkylation pathways of terbinafine. nih.gov CYP2C9 also plays a critical role, particularly in the N-demethylation of terbinafine, with its contribution potentially exceeding that of CYP3A4. nih.gov Together, CYP3A4 and CYP2C9 account for at least 80% of the conversion of terbinafine to its metabolites. nih.gov

Other isoforms, including CYP1A2, CYP2B6, CYP2C8, and CYP2C19, also contribute to the metabolism of terbinafine, although to a lesser extent. nih.govnih.gov CYP2B6 is particularly effective at catalyzing all reaction steps in the pathway involving the initial N-demethylation of terbinafine. nih.gov While most P450 isozymes can catalyze the initial N-demethylation step, the subsequent reactions are more dependent on the specific isozyme. nih.gov For instance, N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov

The efficiency of the enzymatic reactions leading to the formation of this compound can be described by quantitative kinetic parameters such as the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint). These parameters provide insight into the affinity of the enzyme for the substrate and the catalytic efficiency of the reaction.

While specific kinetic data for the direct formation of this compound is not extensively detailed in the provided search results, data for the preceding metabolic steps involving terbinafine and its primary metabolites offer valuable insights. For the various metabolic pathways of terbinafine, mean Km values have been reported to range from 4.4 to 27.8 microM, with Vmax values ranging from 9.8 to 82 nmol/h/mg of protein. nih.gov

For the N-demethylation of terbinafine, a key step in one of the pathways to this compound, CYP2C9 has been shown to be highly efficient. nih.gov In contrast, while CYP2B6 and CYP2C9 demonstrate high rates of turnover (Vmax), they exhibit poorer affinity for the substrate (higher Km). nih.gov Conversely, CYP1A2 binds the substrate with the highest affinity (lowest Km) but has the slowest turnover rate. nih.gov

The following table summarizes the key enzymes involved in the formation of this compound and their roles.

EnzymeRole in this compound Formation
CYP3A4 Major contributor to N-dealkylation pathways. nih.gov
CYP2C9 Critical role in terbinafine N-demethylation, potentially exceeding CYP3A4's contribution. nih.gov Primarily mediates N-demethylation. nih.gov
CYP1A2 Minor contributor to terbinafine metabolism. nih.gov Primarily mediates N-demethylation. nih.gov High substrate affinity but slow turnover. nih.gov
CYP2B6 Minor contributor to terbinafine metabolism. nih.gov Effective at catalyzing all steps in Pathway 2 (initial N-demethylation). nih.gov High turnover but poor substrate affinity. nih.gov
CYP2C8 Minor contributor to terbinafine metabolism. nih.gov Primarily mediates N-demethylation. nih.gov
CYP2C19 Minor contributor to terbinafine metabolism. nih.gov

Quantitative Kinetic Parameters of Enzymatic Formation (Km, Vmax, CLint)

Determination of Enzyme Affinity and Catalytic Efficiency in vitro

The formation of this compound begins with the N-demethylation of terbinafine. In vitro studies using recombinant human CYP enzymes have identified several isoforms capable of catalyzing this initial step. Notably, CYP2C9, CYP2C8, and CYP1A2 are the primary mediators of N-demethylation nih.gov. Further kinetic analyses have quantified the efficiency of various CYPs in this conversion. CYP2C9 is particularly efficient in the N-demethylation of terbinafine nih.gov. While CYP2D6 exhibits the highest binding affinity (lowest K_m), its turnover rate (V_max) is low nih.gov. Conversely, enzymes like CYP2B6 and CYP2C9 show lower affinity but higher turnover rates nih.gov. The catalytic efficiencies (V_max/K_m) for the N-demethylation of terbinafine by several key P450 isozymes are detailed below.

Data sourced from studies on recombinant P450s. V_max (maximum reaction velocity) and K_m (Michaelis constant) are key kinetic parameters. nih.govnih.gov

Following N-demethylation, the resulting intermediate, N-desmethylterbinafine, is hydroxylated. The production of this compound (hydroxydesmethyl-terbinafine) is catalyzed by a broad range of cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4 nih.gov.

Steady-State and Pre-Steady-State Kinetic Analyses

The kinetic parameters presented above were determined through steady-state kinetic analyses. This approach measures the rate of reaction when the concentration of the enzyme-substrate intermediate is constant, allowing for the calculation of K_m and V_max under Michaelis-Menten conditions nih.govnih.gov. These analyses are fundamental for understanding which enzymes are the major contributors to a specific metabolic pathway under physiological conditions. For the formation of N-desmethylterbinafine, steady-state kinetics have revealed that while multiple CYPs can perform the reaction, CYP2C9 and CYP2C19 are the most efficient nih.govnih.gov.

Further Biotransformation and Elimination Pathways of this compound

This compound is not an end-stage metabolite. Instead, it undergoes further metabolic transformations, primarily through Phase II conjugation and additional Phase I oxidation, to facilitate its elimination from the body.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The hydroxyl group introduced onto the N-desmethylterbinafine molecule creates a suitable site for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolite and aids in its renal excretion. Studies have shown that the hydroxy metabolites of terbinafine are found in plasma and are excreted in the urine, partly as glucuronide conjugates nih.gov. Therefore, it is a primary pathway for the elimination of this compound, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the hydroxyl group. Sulfation, catalyzed by sulfotransferases (SULTs), represents another potential conjugation pathway, although glucuronidation appears to be more prominent for these metabolites nih.gov.

Oxidative Transformations and Degradation Pathways

In addition to conjugation, this compound can undergo further Phase I oxidative reactions. The primary oxidative pathway involves the oxidation of the terminal alcohol group to a carboxylic acid. This leads to the formation of N-desmethylcarboxyterbinafine (demethylcarboxybutylterbinafine), which has been identified as the major metabolite of terbinafine found in urine, accounting for approximately 10% of an administered dose nih.gov. This indicates that the sequential N-demethylation, hydroxylation, and subsequent oxidation to a carboxylic acid is a major elimination pathway for terbinafine.

In Vitro Metabolic Model Systems for Biotransformation Studies

The elucidation of the metabolic pathways described above relies heavily on the use of various in vitro model systems. These systems allow researchers to study biotransformation in a controlled environment, identify the enzymes involved, and determine kinetic parameters.

The most common models used in terbinafine metabolism studies include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from human liver tissue. HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, making them a standard tool for metabolic stability and metabolite identification studies nih.govnih.gov.

Recombinant Human Cytochrome P450s: To pinpoint the specific CYP isoforms responsible for a given reaction, individual human CYP enzymes are expressed in cellular systems (e.g., insect cells or bacteria). These recombinant enzymes are then used to conduct kinetic studies with the drug substrate, allowing for a precise determination of each enzyme's contribution to the metabolic pathway nih.govnih.gov.

Hepatocytes: Intact liver cells (hepatocytes) provide a more complete model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors, in a more physiologically relevant environment. They are used to study the full spectrum of metabolic reactions, including conjugation.

These in vitro systems have been instrumental in mapping the biotransformation of terbinafine and establishing the roles of at least seven different CYP enzymes in its metabolism nih.gov.

Application of Isolated Organelle Fractions (Microsomes, S9 Fractions)

Isolated liver fractions, particularly microsomes, have been instrumental in characterizing the primary metabolic pathways of terbinafine. nih.govnih.gov Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov

Studies using pooled human liver microsomes (HLM) have identified N-demethylation and alkyl side chain oxidation as two of the four major biotransformation pathways for terbinafine. nih.gov The formation of this compound involves both of these pathways sequentially.

First, terbinafine undergoes N-demethylation to form N-desmethylterbinafine. nih.gov Subsequently, this intermediate metabolite is subject to side chain oxidation (hydroxylation) to form this compound. scialert.net

Kinetic analyses performed with human liver microsomes have determined the Michaelis-Menten constants for these overarching pathways. For the N-demethylation pathway, the mean Km value was determined to be 27.8 µM with a Vmax of 82 nmol/h/mg protein. For the side chain oxidation pathway, the mean Km was 4.4 µM and the Vmax was 9.8 nmol/h/mg protein. nih.gov These studies establish microsomes as a fundamental tool for initial metabolite identification and for determining the kinetics of the enzymatic reactions involved in the formation of this compound.

Table 1: Michaelis-Menten Kinetics for Terbinafine Metabolism Pathways in Human Liver Microsomes nih.gov
Metabolic PathwayMean Km (µM)Mean Vmax (nmol/h/mg protein)
N-demethylation27.882
Alkyl Side Chain Oxidation4.49.8

Recombinant Enzyme Expression Systems for Isoform-Specific Characterization

While microsomal studies can define metabolic pathways, they cannot easily pinpoint the specific enzyme isoforms responsible for each reaction. To achieve this, researchers utilize recombinant enzyme expression systems, where individual human CYP enzymes are expressed in cell lines (e.g., insect cells or bacteria). nih.gov

The initial N-demethylation step is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov Following the formation of N-desmethylterbinafine, the subsequent hydroxylation of the alkyl side chain is catalyzed by a slightly different but overlapping set of enzymes: CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.govnih.gov These findings highlight the significant contribution of multiple CYP enzymes to the formation of this compound, demonstrating metabolic redundancy.

Table 2: Recombinant Human Cytochrome P450 (CYP) Isoforms Involved in the Formation of this compound nih.gov
Metabolic StepParent CompoundMetabolitePrimary CYP Isoforms Involved
N-demethylationTerbinafineN-desmethylterbinafineCYP2C9, CYP2C8, CYP1A2
Alkyl Side Chain Oxidation (Hydroxylation)N-desmethylterbinafineThis compoundCYP1A2, CYP2C8, CYP2C9, CYP2C19

Advanced Cell-Based Models (e.g., Hepatocyte-like Cells, Organoids, Spheroids)

While subcellular fractions and recombinant enzymes are powerful tools, they lack the complete cellular machinery, including the full complement of phase I and phase II enzymes, cofactors, and transporter proteins present in intact liver cells. researchgate.net Advanced cell-based models, such as primary human hepatocytes cultured as 3D spheroids, are emerging as more physiologically relevant systems for drug metabolism studies. nih.govnih.gov These models maintain the activity of key CYP enzymes for extended periods (e.g., up to 21 days), which is a significant advantage over traditional 2D cultures or microsomal preparations where enzyme activity declines rapidly. nih.govnih.gov

Studies comparing terbinafine metabolism in hepatocytes versus liver microsomes have revealed a more extensive and complex bioactivation profile in the intact cell system. nih.govresearchgate.net For instance, a total of twenty glutathione (B108866) conjugates of terbinafine were identified in hepatocytes, whereas only thirteen were detected in liver microsomes, indicating that hepatocytes provide a more comprehensive picture of metabolic pathways. nih.gov This suggests that pathways beyond those initially identified in microsomes may be active in a complete cellular environment.

3D hepatocyte spheroid models are particularly promising for studying the metabolism of low-clearance compounds and for capturing the formation of both primary and secondary metabolites, which is critical for accurately predicting in vivo metabolic profiles. nih.gov Although specific studies quantifying the formation of this compound in advanced models like spheroids or organoids have not been detailed in the reviewed literature, these systems represent the current state-of-the-art for in vitro metabolism research. Their ability to mimic the in vivo liver environment makes them the ideal platform for future detailed investigations into the complete biotransformation pathway of terbinafine and the factors regulating the formation of its various metabolites, including this compound.

Advanced Analytical Methodologies for Research Scale Detection and Quantification

High-Resolution Chromatographic Techniques for Separation and Isolation

Chromatography is the cornerstone of analyzing complex mixtures, enabling the separation of N-Desmethylhydroxyterbinafine from its parent drug, other metabolites, and endogenous matrix components. Both liquid and gas chromatography have applications in the analysis of this compound and its structural analogs.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Terbinafine (B446) and its metabolites from biological fluids and pharmaceutical formulations. nih.govresearchgate.net Its versatility in handling non-volatile and thermally labile compounds makes it ideal for molecules like this compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode used for the separation of Terbinafine and its metabolites. researchgate.net This approach utilizes a nonpolar stationary phase (typically octadecylsilane, C18, or octylsilane, C8) and a polar mobile phase, usually a mixture of water or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is driven by hydrophobic interactions, where more nonpolar compounds are retained longer on the column. For this compound and related compounds, C18 columns are frequently cited. researchgate.netresearchgate.net Mobile phase composition is a critical parameter to optimize for achieving adequate resolution. The pH of the aqueous component is often adjusted to control the ionization state of the analytes, thereby influencing their retention and peak shape. For instance, methods for Terbinafine have used mobile phases containing acetonitrile and aqueous buffers adjusted to a specific pH to ensure consistent and reproducible separation. researchgate.net

Normal-Phase Liquid Chromatography (NPLC), which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane), is less common for this class of compounds in routine quantitative analysis. However, it can be a valuable tool, particularly for preparative chromatography or for separating isomers that are difficult to resolve using reversed-phase conditions.

The table below summarizes typical parameters found in RP-HPLC method development for Terbinafine and its related metabolites, which are directly applicable to the analysis of this compound.

ParameterDescriptionExample for Terbinafine/MetabolitesReference
Stationary Phase (Column)The solid support inside the column that interacts with the analytes.Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.gov
Mobile PhaseThe solvent that moves the analytes through the column.Acetonitrile : Water or Methanol : Water mixtures, often with pH modifiers like phosphoric acid or triethylamine. researchgate.netnih.gov
Elution ModeThe process of passing the mobile phase through the column.Isocratic (constant mobile phase composition) or Gradient (composition varies over time). nih.gov
Flow RateThe speed at which the mobile phase is pumped through the column.1.0 - 1.8 mL/min researchgate.netnih.gov
DetectionThe method used to visualize the analytes as they exit the column.UV Absorbance, typically between 220-226 nm. researchgate.netsci-hub.se

Terbinafine possesses a chiral center, and its metabolism can potentially lead to stereoisomeric forms of its metabolites, including this compound. The assessment of enantiomeric purity is critical as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Direct enantiomeric separation can be achieved using chiral chromatography. This specialized form of HPLC employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.

For antifungal agents like Terbinafine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. rsc.org A specific example is the use of a CHIRALCEL® OZ-RH column, which is suitable for reversed-phase conditions and can be coupled directly with mass spectrometry. rsc.org The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times and thus, separation. Mobile phase composition, including the type and concentration of the organic modifier, is a key factor in optimizing chiral resolution. rsc.org

Gas Chromatography (GC) is a powerful separation technique well-suited for volatile and thermally stable compounds. While Terbinafine and its hydroxylated and demethylated metabolites are not inherently volatile, GC analysis can be employed following a chemical derivatization step. nih.gov Derivatization, such as silylation, is used to convert polar functional groups (like the hydroxyl group in this compound) into less polar, more volatile derivatives.

A reported method for a Terbinafine metabolite involved deconjugation, sample preparation using commercially available cartridges, and subsequent silylation before injection into a GC system equipped with a fused silica (B1680970) capillary column and a Flame Ionization Detector (FID). nih.gov While less common than LC due to the additional sample preparation required, GC can offer very high resolution and is a viable alternative for specific research applications, particularly for confirming the presence of volatile metabolites or when LC-MS is not available. nih.gov

Liquid Chromatography (LC) Method Development

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides high specificity and sensitivity, making it an indispensable tool for metabolite identification and quantification. When coupled with a chromatographic separation technique, it offers a robust platform for analyzing complex samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological matrices. nih.gov This technique combines the superior separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.

The analytical workflow typically begins with sample preparation, often involving protein precipitation with a solvent like acetonitrile, followed by direct injection of the supernatant. nih.govlatamjpharm.org The sample is then separated on a reversed-phase column. The column effluent is directed into the mass spectrometer's ion source, where molecules are ionized, most commonly using electrospray ionization (ESI) in the positive ion mode for this class of compounds. nih.govlatamjpharm.org

In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the protonated molecule, [M+H]⁺, of this compound) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific, stable product ion is monitored by the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling very low limits of quantification. latamjpharm.orgshu.ac.uk The transition from the precursor ion to the product ion serves as a unique signature for the analyte. For N-Desmethylterbinafine, a known MRM transition is m/z 278.3 → 141.1. latamjpharm.org Given that this compound has a molecular weight of 293.4 g/mol , its protonated precursor ion would be m/z 294.3. A plausible fragmentation would involve the loss of the side chain to produce the same stable naphthylmethyl fragment ion at m/z 141.1.

The table below outlines the key parameters for a hypothetical LC-MS/MS method for the quantification of this compound, based on established methods for Terbinafine and its N-desmethyl metabolite.

ParameterDescriptionProjected Value/ConditionReference
Sample PreparationExtraction of the analyte from the biological matrix.Protein precipitation with acetonitrile. nih.govlatamjpharm.org
ChromatographyLC separation conditions.Reversed-Phase C18 column with an acetonitrile/water gradient. latamjpharm.org
Ionization ModeMethod for generating ions for MS analysis.Positive Electrospray Ionization (ESI+). nih.govlatamjpharm.org
Detection ModeMass spectrometer scan type for quantification.Multiple Reaction Monitoring (MRM). latamjpharm.orgshu.ac.uk
Precursor Ion [M+H]⁺ (m/z)The mass-to-charge ratio of the intact, protonated analyte.294.3(Calculated)
Product Ion (m/z)The mass-to-charge ratio of a specific fragment ion.141.1 (Naphthylmethyl cation) latamjpharm.orgshu.ac.uk
Internal StandardA stable isotope-labeled version of the analyte used for accurate quantification.Stable isotope-labeled this compound or Terbinafine-d7. nih.govshu.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for metabolite profiling, particularly for volatile and thermally stable compounds. nih.gov However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (a secondary amine and a hydroxyl group).

To make the compound amenable to GC analysis, a chemical derivatization step is required. youtube.commdpi.com This typically involves a two-step process:

Methoximation: This step targets carbonyl groups to reduce the number of possible isomers.

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte. youtube.com

While feasible, GC-MS methods for terbinafine have been reported to be less sensitive and accurate compared to HPLC-based methods for biological samples. nih.gov Therefore, LC-MS is generally the preferred platform for the analysis of this compound.

Quantitative Method Validation for Research Samples (e.g., linearity, sensitivity, reproducibility)

For reliable quantification in research settings, analytical methods must be properly validated. Validation ensures that the method is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters include linearity, sensitivity, and reproducibility. researchgate.netscielo.br

A validated UPLC-MS/MS method for the determination of N-Desmethylterbinafine in rat plasma has demonstrated the following performance characteristics latamjpharm.org:

Linearity: The method showed good linearity over a concentration range of 0.1 to 25 ng/mL.

Sensitivity: The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, showcasing the high sensitivity of the method.

Reproducibility: While specific reproducibility data for this compound was not detailed in the abstract, validated methods for the parent drug, terbinafine, demonstrate excellent reproducibility. For instance, one LC-MS/MS method for terbinafine reported intra-batch and inter-batch precision (expressed as coefficient of variation, CV) of 1.8-3.2% and 2.1-4.5%, respectively. nih.gov Similar levels of precision are expected for validated methods targeting its metabolites.

Accuracy: The mean recovery of N-desmethylterbinafine from plasma was reported to be greater than 91.7%, indicating high accuracy. latamjpharm.org

Table 2: Example of Validation Parameters for Terbinafine Metabolite Analysis

Validation ParameterN-DesmethylterbinafineTerbinafine (for comparison)Source
Linearity Range 0.1 - 25 ng/mL1.00 - 2000 ng/mL nih.govlatamjpharm.org
LLOQ 0.05 ng/mL1.00 ng/mL nih.govlatamjpharm.org
Intra-batch Precision (%CV) Not specified1.8 - 3.2% nih.gov
Inter-batch Precision (%CV) Not specified2.1 - 4.5% nih.gov
Accuracy (Recovery) > 91.7%Not specified (Accuracy within ±15%) latamjpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for confirming the core structure of a molecule.

¹H NMR: The ¹H NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene (B1677914) ring, olefinic protons in the enyne side chain, aliphatic protons adjacent to the nitrogen and oxygen atoms, and the protons of the tert-butyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic, olefinic, aliphatic, or attached to a heteroatom).

Table 3: Reported ¹H and ¹³C NMR Chemical Shifts for the Parent Compound, Terbinafine

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, multiplicity, J in Hz)
1133.67.78 (d, 8.0)
2126.17.46 (t, 7.5)
3127.97.82 (d, 8.0)
4128.47.49 (m)
4a131.9-
5125.77.49 (m)
6126.27.32 (d, 7.0)
7123.58.13 (d, 8.5)
8133.8-
8a130.9-
1'52.83.42 (s)
2'117.86.22 (d, 15.0)
3'143.65.82 (dt, 15.0, 7.0)
4'49.33.24 (d, 7.0)
5'2.322.32 (s)
6'105.1-
7'78.6-
8'28.51.33 (s)
9'30.7-

Source: Data for terbinafine isolated from a microbial source, which can be used as a basis for interpreting the spectrum of this compound. researchgate.net

Mechanistic Investigations of Molecular Interactions and Biochemical Roles

Enzyme Inhibition and Induction Studies in vitro (e.g., effect on CYP activities)

The biotransformation of the parent compound, Terbinafine (B446), is complex, involving multiple cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified that Terbinafine is metabolized through several pathways, including N-demethylation, which is a key step in the formation of N-Desmethylhydroxyterbinafine. nih.gov The primary enzymes responsible for the N-demethylation of Terbinafine are CYP2C9, CYP2C8, and CYP1A2. nih.gov Further metabolism of the intermediate, desmethyl-terbinafine, is catalyzed by CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4. nih.gov

While the parent drug, Terbinafine, is a potent competitive inhibitor of CYP2D6, specific data on the direct inhibitory or inductive effects of its metabolite, this compound, on various CYP enzyme activities are not extensively detailed in publicly available scientific literature. nih.govresearchgate.net The inhibitory profile of metabolites can differ significantly from the parent compound. For instance, in studies of other drugs, N-demethylated metabolites have been shown to be more potent inhibitors of certain CYP enzymes than the original drug. nih.gov However, without specific in vitro studies on this compound, its potential to act as either an inhibitor or inducer of key drug-metabolizing enzymes remains an area for further investigation.

The table below summarizes the key CYP enzymes involved in the metabolic pathway leading to and following the formation of the desmethyl intermediate of Terbinafine.

Metabolic StepInvolved CYP Enzymes
Terbinafine N-demethylationCYP2C9, CYP2C8, CYP1A2, CYP2C19, CYP3A4, CYP2D6 nih.gov
Desmethyl-terbinafine metabolismCYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP3A4 nih.gov
Terbinafine Side Chain OxidationCYP1A2, CYP2C8, CYP2C9, CYP2C19 nih.gov
Terbinafine DeaminationCYP3A4 nih.gov

Characterization of Non-Covalent Interactions with Biomolecules (e.g., proteins)

Non-covalent interactions are fundamental to the biological activity and disposition of xenobiotics and their metabolites. These interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces, govern how a compound binds to proteins and other macromolecules. unl.edu

The parent compound, Terbinafine, is highly lipophilic and exhibits extensive protein binding (>99%). nih.govwikipedia.org This high degree of binding influences its distribution and accumulation in tissues like skin, nails, and fat. wikipedia.org The primary mechanism of action for Terbinafine involves the potent inhibition of the fungal enzyme squalene epoxidase, a critical step in the synthesis of ergosterol, which is a vital component of the fungal cell membrane. wikipedia.org

Spectroscopic methods are powerful tools for mapping the interactions between small molecules and proteins. Techniques like Fourier-transform infrared (FT-IR) spectroscopy can reveal changes in a protein's secondary structure upon ligand binding.

A study utilizing FT-IR spectroscopy investigated the interaction between Terbinafine and the keratin proteins of the stratum corneum. nih.gov The research monitored the Amide I and II spectral regions (1500-1700 cm⁻¹) to track changes in keratin's secondary structure. The findings revealed that the interaction with Terbinafine induced a significant formation of β-sheet structures within the keratin. nih.gov This structural change suggests a direct, non-covalent interaction that alters the protein's conformation. Although this study provides a clear example of protein-ligand interaction mapping for the parent drug, similar spectroscopic analyses have not been published for this compound.

The table below outlines the findings from the spectroscopic analysis of Terbinafine's interaction with keratin.

Spectroscopic MethodBiomoleculeKey Finding
FT-IR SpectroscopyKeratin (in Stratum Corneum)Interaction with Terbinafine induced substantial β-sheet formation in the protein. nih.gov

Role as a Mechanistic Probe in Drug Metabolism and Biotransformation Research

A mechanistic probe is a compound with known metabolic or inhibitory characteristics used to investigate the function of specific enzymes or metabolic pathways. While the metabolism of Terbinafine itself is studied to understand the roles of various CYP enzymes, there is no evidence in the reviewed literature to suggest that its metabolite, this compound, has been utilized as a mechanistic probe in drug metabolism or biotransformation research. frontiersin.org Its primary role in scientific literature is that of a biotransformation product, used to map the metabolic fate of its parent compound, Terbinafine. researchgate.net

Investigation of Stereoselectivity in its Molecular Interactions

Stereoselectivity refers to the preferential formation or interaction of one stereoisomer over another. Many enzymatic processes in drug metabolism are stereoselective, leading to different metabolic profiles for different enantiomers of a drug. While the parent compound, Terbinafine, is administered as a single (E)-isomer, the subsequent metabolic reactions, including hydroxylation, could potentially introduce chiral centers. There is currently no specific information available in the scientific literature regarding investigations into the stereoselectivity of this compound's formation or its subsequent molecular interactions with biological targets.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Studies of N-Desmethylhydroxyterbinafine with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies on this compound are not extensively detailed in the available literature, a wealth of information can be derived from studies on its parent compound, terbinafine (B446), and its primary target, squalene epoxidase (SQLE).

Docking studies of terbinafine with the SQLE active site have revealed that its inhibitory activity stems from specific interactions within a hydrophobic pocket of the enzyme. nih.govresearchgate.net The lipophilic tert-butyl group and the naphthalene (B1677914) moiety of terbinafine are crucial for its placement within this pocket. nih.gov The interaction is further stabilized by hydrogen bonding between the amine nitrogen of terbinafine and the hydroxyl group of key amino acid residues, such as Tyr90 in yeast Saccharomyces cerevisiae. nih.gov

For this compound, two key structural modifications—the removal of a methyl group from the nitrogen atom and the addition of a hydroxyl group to the tert-butyl group—would be expected to alter its binding profile compared to terbinafine.

N-Demethylation: The loss of the N-methyl group could slightly alter the steric hindrance and basicity of the nitrogen atom, potentially affecting the geometry and strength of the hydrogen bond with the enzyme's active site.

Hydroxylation: The introduction of a hydroxyl group on the tert-butyl moiety introduces a new potential hydrogen bond donor/acceptor. This could lead to new or altered interactions with polar residues within the enzyme's binding pocket, potentially increasing binding affinity if a favorable interaction is formed.

In silico analog design and docking studies on terbinafine have shown that modifications to the parent structure can lead to varied binding energies, suggesting that metabolites like this compound would also exhibit a unique binding interaction profile. nih.gov

Table 1: Key Interacting Residues in Terbinafine-SQLE Binding

Interacting Residue Type Role in Binding Reference
Hydrophobic Amino Acids Form a hydrophobic pocket accommodating the lipophilic tail of terbinafine. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide a temporal dimension to the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and elucidate the energetic landscape of binding.

MD simulations performed on the terbinafine-SQLE complex have demonstrated that the compound remains stable within the binding pocket throughout the simulation. researchgate.netresearchgate.net These simulations confirm that the binding orientation predicted by docking is maintained, and they highlight the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the inhibitory effect. nih.govnih.gov The simulations have also shown that the binding of terbinafine can induce conformational changes in SQLE, which prevent the natural substrate, squalene, from accessing the active site, explaining the noncompetitive nature of the inhibition. nih.govresearchgate.net

For this compound, MD simulations would be invaluable for:

Assessing Binding Stability: Determining if the modified structure can maintain a stable interaction within the SQLE active site.

Analyzing Conformational Impact: Investigating whether the metabolite induces different conformational changes in the enzyme compared to the parent drug.

Evaluating Water-Mediated Interactions: The new hydroxyl group could facilitate water-bridged hydrogen bonds with the protein, a dynamic feature that MD simulations are well-suited to explore.

The stability of such complexes is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD plot for the ligand suggests it remains securely bound in the active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are key to their function.

A QSAR study has been performed on a series of 92 terbinafine analogues to correlate their chemical structures with their antifungal activity against Candida albicans. nih.gov The study generated models indicating that steric properties and the conformational rigidity of the side chains are important factors for the antifungal activity. nih.gov This implies that the specific three-dimensional shape and bulk of the molecule are critical for effective inhibition of squalene epoxidase.

Table 2: Findings from QSAR Analysis of Terbinafine Analogues

Property Importance Implication for Activity Reference
Steric Properties High The size and shape of the molecule are critical for fitting into the enzyme's active site. nih.gov

While QSAR focuses on therapeutic activity, Structure-Metabolism Relationship (SMR) modeling focuses on predicting the metabolic fate of a compound based on its structure. Specific SMR models for terbinafine and its metabolites, including this compound, have not been extensively reported in the reviewed literature. However, the principles of SMR are implicitly used in the machine learning models discussed in subsequent sections, which predict sites of metabolism.

In Silico Prediction of Metabolic Pathways and Soft Spots

In silico tools are frequently used to predict the metabolic pathways of drug candidates early in the development process. These predictions can identify potential metabolites and highlight "soft spots"—chemically labile sites on a molecule that are prone to metabolic modification.

For terbinafine, computational models have been used to explore the various N-dealkylation pathways that lead to its biotransformation. nih.govnih.gov Terbinafine metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19. nih.govdrugsporphyria.net

Computational models predicted a high probability for the N-demethylation of terbinafine to yield its major metabolite, desmethyl-terbinafine. nih.govresearchgate.net This initial step is a prerequisite for the formation of this compound, which subsequently undergoes hydroxylation. The models also correctly predicted that N-denaphthylation is a minor pathway. researchgate.net The formation of this compound involves two key metabolic steps predicted by these in silico approaches:

N-demethylation: The removal of the methyl group, primarily mediated by enzymes like CYP2C9 and CYP1A2. nih.gov

Alkyl Side Chain Oxidation (Hydroxylation): The addition of a hydroxyl group, a reaction catalyzed by several CYPs, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov

These predictive studies provide a valuable roadmap for understanding how the parent drug is converted into its various metabolites, including this compound.

Future Directions and Emerging Research Avenues for N Desmethylhydroxyterbinafine

Development of Novel Microfluidic and Organ-on-Chip Systems for Metabolic Studies

The development of microfluidic and organ-on-a-chip (OOC) systems represents a significant leap forward for in vitro metabolic studies. researchgate.net These technologies offer the potential to create more physiologically relevant models of human organs, such as the liver, which is central to drug metabolism. mdpi.com

Microfluidic devices, through the precise control of fluids on a micro-scale, can automate and improve the sensitivity of metabolic assays. nih.govresearchgate.net For N-Desmethylhydroxyterbinafine, these systems could be used to perform high-throughput screening of its formation and subsequent metabolism in liver cell cultures, providing more dynamic and detailed data than traditional static culture methods. nih.gov

Organ-on-a-chip systems take this a step further by culturing three-dimensional tissue spheroids in microfluidic chips, creating micro-organs that mimic human physiology more closely than animal models or simple cell cultures. nu.edu.kznih.gov A "liver-on-a-chip," for example, could be used to study the long-term metabolism of Terbinafine (B446) and the formation of this compound, offering insights into its potential effects on liver function over time. mdpi.comnih.gov The integration of various organ chips, creating multi-organ systems, can further elucidate the complex interactions and metabolic pathways of this compound throughout the body. nih.gov

Table 1: Applications of Microfluidic and Organ-on-a-Chip Systems for this compound Research

TechnologyApplication for this compound ResearchPotential Insights
Microfluidics Automated, high-throughput metabolic assays of liver cells.- Faster screening of metabolic pathways.- Precise quantification of metabolite formation.
Organ-on-a-Chip Long-term culture and study of liver spheroids exposed to Terbinafine.- More accurate prediction of human metabolic profiles.- Assessment of potential chronic effects of the metabolite.
Multi-Organ-Chips Investigation of the interaction between liver, kidney, and other organ models.- Understanding of systemic distribution and clearance.- Identification of potential inter-organ toxicity.

Advanced Mass Spectrometry Imaging for Spatiotemporal Distribution in Research Models

Understanding where a drug and its metabolites are distributed within tissues is fundamental to toxicology and pharmacology. Advanced mass spectrometry imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, has become a powerful tool for the label-free visualization of the spatial distribution of molecules directly in tissue sections. nih.govucr.edu

This technology can be applied to research models to map the spatiotemporal distribution of this compound. By analyzing tissue slices at different time points after administration of Terbinafine, researchers can create a dynamic map of where the metabolite accumulates. youtube.com This could reveal, for instance, whether this compound concentrates in specific regions of the liver or other organs, which could be linked to localized effects. europeanpharmaceuticalreview.com

The high specificity and sensitivity of modern MSI techniques allow for the differentiation of the parent drug from its metabolites within the same tissue sample, providing a comprehensive picture of the metabolic process at a microscopic level. ucr.edunih.gov This detailed spatial information is invaluable for interpreting pharmacokinetic and pharmacodynamic data.

Integration with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To gain a holistic understanding of the biological impact of this compound, it is essential to look beyond the molecule itself and examine its effects on the broader biological system. The integration of multi-omics technologies, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts), provides a powerful approach to achieve this systems-level understanding. nih.govmdpi.com

By exposing relevant cell or tissue models to this compound and subsequently analyzing changes in the proteome and transcriptome, researchers can identify which cellular pathways and networks are affected by the metabolite. nih.gov For example, an increase or decrease in the expression of certain proteins or genes could indicate the activation of specific signaling pathways or cellular stress responses. researchgate.net

This multi-omics approach can help to construct a comprehensive picture of the metabolite's mechanism of action and identify potential biomarkers of its effects. nih.govyoutube.com This integrated analysis is crucial for moving from a reductionist to a holistic view of drug metabolism and its consequences. nih.gov

Exploration of its Role in Comparative Species Metabolism (non-human)

The metabolism of drugs can vary significantly between different species. Therefore, studying the metabolism of Terbinafine and the formation of this compound in various non-human species is a critical area of future research. nih.gov Such comparative studies, often utilizing in vitro models like liver microsomes from different species, can provide valuable insights into potential inter-species differences in metabolic pathways. nih.govnih.gov

Understanding how the metabolic profile of Terbinafine in common preclinical animal models (such as rats, dogs, or primates) compares to that in humans is essential for the accurate interpretation of preclinical safety and efficacy data. nih.gov If, for example, a particular animal model produces significantly more or less this compound than humans, it may not be the most appropriate model for studying the effects of this specific metabolite. These comparative studies are fundamental for selecting the most relevant animal models for preclinical research and for improving the translation of findings from animals to humans.

Application as a Reference Standard in New Drug Discovery and Metabolism Screening (preclinical stage)

In the preclinical stages of drug discovery and development, the use of well-characterized reference standards is paramount for ensuring the quality and accuracy of analytical data. This compound can serve as a crucial reference standard for a variety of applications. synthinkchemicals.com

Its use is vital for the Quality Control (QC) and Quality Assurance (QA) processes during the production of Terbinafine and its formulations. synthinkchemicals.com Furthermore, it plays a role in the Abbreviated New Drug Application (ANDA) filing process with regulatory bodies like the FDA and in toxicity studies of the drug formulation. synthinkchemicals.com As a reference standard, it allows for the accurate identification and quantification of this metabolite in various in vitro and in vivo metabolism screening assays. This is essential for building a comprehensive metabolic profile of new drug candidates and for identifying any potential metabolic liabilities early in the development process.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying N-Desmethylhydroxyterbinafine in pharmacokinetic studies?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI). Optimize mobile phases (e.g., acetonitrile/ammonium acetate buffer) and column selection (C18 or phenyl-hexyl columns) to resolve this compound from structurally similar metabolites like Hydroxyterbinafine . Validate methods for linearity (R² > 0.995), precision (%RSD < 5%), and recovery rates (85–115%) using spiked plasma or tissue homogenates.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

  • Methodological Answer : Key variables include solvent selection (e.g., methanol or acetonitrile for higher yields), reaction temperature (60–80°C), and catalyst choice (e.g., palladium on carbon for dealkylation). Monitor reaction progress via thin-layer chromatography (TLC) and purify crude products using column chromatography with silica gel (ethyl acetate/hexane gradient). For large-scale synthesis, ensure strict control of stirring rates and inert gas environments to prevent oxidation .

Q. What strategies differentiate this compound from co-eluting impurities in chromatographic analysis?

  • Methodological Answer : Employ orthogonal techniques:

  • NMR spectroscopy : Compare chemical shifts (e.g., δ 2.3 ppm for methyl groups in Terbinafine vs. absence in this compound).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 293.41 (theoretical) with < 2 ppm error .
  • pH-adjusted mobile phases : Adjust buffer pH to 3.5–4.0 to enhance separation of polar metabolites in LC-MS workflows .

Advanced Research Questions

Q. How should researchers design experiments to assess the pharmacokinetic role of this compound as a Terbinafine metabolite?

  • Methodological Answer :

  • Study design : Use a crossover trial with healthy volunteers or animal models (e.g., Sprague-Dawley rats) administered Terbinafine. Collect serial blood samples at 0, 2, 4, 8, 12, and 24 hours post-dose.
  • Data collection : Measure plasma concentrations of Terbinafine and this compound to calculate AUC, Cmax, and t1/2.
  • Controls : Include CYP3A4/5 inhibitors (e.g., ketoconazole) to evaluate metabolic pathways .

Q. What statistical methods address missing data in longitudinal studies of this compound exposure?

  • Methodological Answer : Apply multiple imputation (MI) with 5–10 imputed datasets. Use predictive mean matching (PMM) for continuous variables (e.g., metabolite concentration) and logistic regression for binary outcomes. Validate imputations by comparing observed vs. imputed distributions and report Rubin’s rules for pooled estimates .

Q. How can conflicting data on this compound’s metabolic stability be resolved?

  • Methodological Answer :

  • Controlled replication : Standardize incubation conditions (e.g., liver microsomes from the same species, pH 7.4, 37°C).
  • Enzyme kinetics : Calculate Km and Vmax under varying NADPH concentrations to identify saturation effects.
  • Cross-lab validation : Share aliquots of reference standards and matrices (e.g., human liver S9 fractions) to minimize inter-lab variability .

Q. What experimental frameworks evaluate this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) for 24–72 hours.
  • Stability-indicating assays : Monitor degradation products via LC-MS and quantify residual parent compound. Use Arrhenius plots to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.